Cas no 7096-85-7 (Clivimine)

Clivimine structure
Clivimine structure
Nome del prodotto:Clivimine
Numero CAS:7096-85-7
MF:C43H43N3O12
MW:793.814432382584
CID:577841
PubChem ID:44559309

Clivimine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-,bis[(3aR,5S,5aR,12bS,12cR)-1,2,3,3a,4,5,5a,7,12b,12c-decahydro-1-methyl-7-oxo[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-5-yl]ester (9CI)
    • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, bis(1,2,3,3a,4,5,5a,7,12b,12c-decahydro-1-methyl-7-oxo[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-5-yl)ester, [3aR-[3aa,5b(3aR*,5S*,5aR*,12bS*,12cR*),5aa,12bb,12ca]]-
    • Clivimine(7CI,8CI)
    • Lycorenan-7-one,5,5'-[(2,6-dimethyl-3,5-pyridinediyl)bis(carbonyloxy)]bis[4,12-dihydro-1-methyl-9,10-[methylenebis(oxy)]-,(5a,12b,13b)-(5'a,12'b,13'b)-
    • Clivimine
    • 7096-85-7
    • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, bis((3aR,5S,5aR,12bS,12cR)-1,2,3,3a,4,5,5a,7,12b,12c-decahydro-1-methyl-7-oxo(1,3)dioxolo(6,7)(2)benzopyrano(3,4-g)indol-5-yl) ester
    • CHEMBL451626
    • Inchi: 1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1
    • Chiave InChI: CJYOGPFDNAEALZ-BVORSCEZSA-N
    • Sorrisi: O1C(C2C=C3C(=CC=2[C@@H]2[C@@H]1[C@H](C[C@H]1CCN(C)[C@H]12)OC(C1C(C)=NC(C)=C(C=1)C(=O)O[C@H]1C[C@H]2CCN(C)[C@H]2[C@@H]2C4C=C5C(=CC=4C(=O)O[C@H]21)OCO5)=O)OCO3)=O

Proprietà calcolate

  • Massa esatta: 793.28467382g/mol
  • Massa monoisotopica: 793.28467382g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 6
  • Complessità: 1550
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 162
  • XLogP3: 5.2
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd